molecular formula C27H21F2NO5 B11123992 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123992
M. Wt: 477.5 g/mol
InChI Key: BXYCGEYBNPPMNJ-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as dimethoxyphenyl and fluorophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors to form the chromeno-pyrrole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of Substituents: The dimethoxyphenyl and fluorophenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as halogenated precursors and organometallic compounds.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohols or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological pathways and processes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or reactivity due to variations in their substituent groups. Examples of similar compounds include:

The uniqueness of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of substituents, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C27H21F2NO5

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21F2NO5/c1-33-21-9-7-15(13-22(21)34-2)11-12-30-24(17-5-3-4-6-19(17)29)23-25(31)18-14-16(28)8-10-20(18)35-26(23)27(30)32/h3-10,13-14,24H,11-12H2,1-2H3

InChI Key

BXYCGEYBNPPMNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)OC

Origin of Product

United States

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